3-methoxy-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by further functionalization to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but with different substituents.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another related compound with a methyl ester group instead of a methoxy group.
Uniqueness
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H5N3O3 |
---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
3-methoxy-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-5-2(3(8)9)6-7-4/h1H3,(H,8,9)(H,5,6,7) |
InChI Key |
BTZYHPRHXJYSMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=N1)C(=O)O |
Origin of Product |
United States |
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